molecular formula C8H5BrN2O2 B6358517 2-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid, 95% CAS No. 1784089-67-3

2-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid, 95%

Cat. No. B6358517
CAS RN: 1784089-67-3
M. Wt: 241.04 g/mol
InChI Key: PEZKEUGUWBNUMB-UHFFFAOYSA-N
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Description

2-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid is a pharmaceutical intermediate . It is a solid compound with a molecular weight of 241.04 .


Synthesis Analysis

The synthesis of 2-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid involves several steps. The reaction proceeds via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford pyridinium salt . The cyclization to form imidazopyridines is promoted by further bromination .


Molecular Structure Analysis

The molecular structure of 2-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid is represented by the InChI code: 1S/C8H5BrN2O2/c9-6-4-11-2-1-5 (8 (12)13)3-7 (11)10-6/h1-4H, (H,12,13) .


Chemical Reactions Analysis

The chemical reactions involving 2-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid are complex and involve several steps. The reaction proceeds via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford pyridinium salt . The cyclization to form imidazopyridines is promoted by further bromination .


Physical And Chemical Properties Analysis

2-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid is a solid compound . It has a molecular weight of 241.04 . The compound should be stored at room temperature .

Scientific Research Applications

Applications in Pharmaceutical Synthesis

2-Bromoimidazo[1,2-a]pyridine derivatives are essential in the pharmaceutical industry. A study demonstrated the significance of these compounds in the synthesis of potential anti-cancer and anti-TB agents through acid-amine coupling reactions. The nitrogen-rich system of these derivatives was successfully incorporated into compounds that showed moderate activity against the TB H37Rv strain and potent anti-cancer properties in NCI-60 screening across nine cancer panels (Sanghavi et al., 2022).

Synthesis Techniques

Advancements in synthesis methods of imidazo[1,2-a]pyridine derivatives have been notable. A significant development in the field is the continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids, which represents a considerable advancement over traditional in-flask methods. This process facilitated the multistep synthesis of imidazo[1,2-a]pyridine-2-carboxamides, including a Mur ligase inhibitor, using a two microreactor, continuous flow process without isolation of intermediates (Herath, Dahl, & Cosford, 2010).

Antifungal Applications

Research has explored the use of tetrahydroimidazo[1,2-a]pyridine derivatives for their antifungal effects, particularly against Candida species. One study synthesized new tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrazide derivatives and evaluated their anticandidal activity and cytotoxicity in vitro. Among these compounds, one showed very strong inhibitory activity against screened Candida species, with selective antifungal activity (Ozdemir et al., 2010).

Photocatalytic Applications

The photocatalytic bromination of 2-arylimidazo[1,2-a]pyridines using CBr4 as a bromine source has been documented. This photocatalytic system offers a convenient and practical synthetic protocol for the preparation of 2-aryl-3-bromoimidazo[1,2-a]pyridines, highlighting the utility of these compounds in photocatalytic reactions (Lee, Jung, & Kim, 2020).

Safety and Hazards

The compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting the compound in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

Imidazo[1,2-a]pyridine analogues, such as 2-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid, have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . The development of new TB drugs is a current initiative of the World Health Organization .

properties

IUPAC Name

2-bromoimidazo[1,2-a]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-6-4-11-2-1-5(8(12)13)3-7(11)10-6/h1-4H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZKEUGUWBNUMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=C1C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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